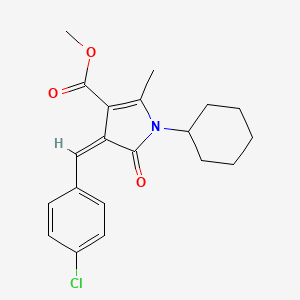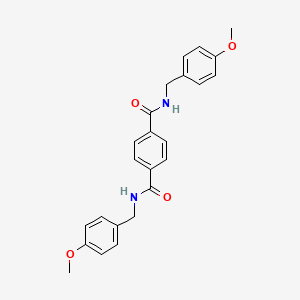![molecular formula C25H26N4O3S B11640644 (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640644.png)
(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiadiazolo-Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzylidene Group: This step involves the condensation of the core structure with a benzylidene derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine.
Substitution: The benzylidene and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine derivative.
科学的研究の応用
(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
特性
分子式 |
C25H26N4O3S |
|---|---|
分子量 |
462.6 g/mol |
IUPAC名 |
(6Z)-2-butyl-6-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H26N4O3S/c1-3-5-11-22-28-29-23(26)19(24(30)27-25(29)33-22)14-18-12-13-20(21(15-18)31-4-2)32-16-17-9-7-6-8-10-17/h6-10,12-15,26H,3-5,11,16H2,1-2H3/b19-14-,26-23? |
InChIキー |
KJVUMSHNMYTLRV-RSPUHVBCSA-N |
異性体SMILES |
CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC)/C(=O)N=C2S1 |
正規SMILES |
CCCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC)C(=O)N=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-7-[(2-fluorobenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11640568.png)
methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11640569.png)
![3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640576.png)



![3-(4-methylbenzyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640594.png)
![(5Z)-2-(4-bromophenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640603.png)
![3-(2-methylphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640610.png)
![Ethyl [1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetate](/img/structure/B11640612.png)
![N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine](/img/structure/B11640626.png)
![(3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B11640629.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B11640635.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanol](/img/structure/B11640653.png)
